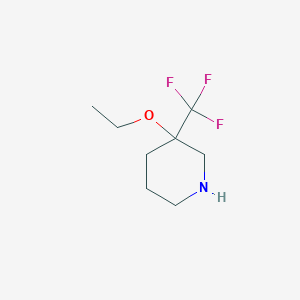

3-Ethoxy-3-(trifluoromethyl)piperidine

Description

Properties

IUPAC Name |

3-ethoxy-3-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO/c1-2-13-7(8(9,10)11)4-3-5-12-6-7/h12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWWSABABSQVRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCCNC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches to Trifluoromethyl-Substituted Piperidines

The synthesis of trifluoromethyl-substituted piperidines, including 3-ethoxy-3-(trifluoromethyl)piperidine, generally follows these strategic routes:

- From Pyridines or Pyridinones by Reduction and Functionalization

- From δ-Lactams via Enamine or Imine Intermediates

- From 5-Membered Rings by Ring Expansion

- By Cyclization of Linear Amines or via Cycloaddition

These methods are chosen based on the desired substitution pattern and stereochemical control.

A common route involves starting from trifluoromethyl-substituted pyridinones or pyridines, which are then reduced to the corresponding piperidine derivatives. This approach allows for the introduction of the trifluoromethyl group early in the synthesis.

For example, 3-hydroxypiperidine can be synthesized by catalytic hydrogenation of 3-hydroxypyridine using a rhodium-nickel/carbon bimetallic catalyst in the presence of phosphoric acid under mild conditions (25-60°C, 1-5 atm). This method offers advantages in atom economy and mild reaction conditions.

The reduction step is crucial as it converts the aromatic pyridine ring into the saturated piperidine ring, maintaining the substitution pattern.

Introduction of the Ethoxy Group at the 3-Position

The ethoxy substituent at the 3-position can be introduced through nucleophilic substitution or alkylation reactions on suitable intermediates such as imines or hemiaminals derived from trifluoromethylated lactams or pyridinones.

In one approach, imines derived from trifluoromethylated lactams undergo nucleophilic addition or substitution reactions with ethoxy-containing reagents to yield this compound derivatives.

The use of ethyl trifluoroacetate in Claisen condensation reactions with lactam precursors followed by deprotection and reduction steps has been reported to afford trifluoromethylated piperidines with alkoxy substituents.

Synthesis via Imine Intermediates and Nucleophilic Addition

Imine intermediates play a pivotal role in the synthesis of α-trifluoromethyl piperidines. The process typically involves:

- Formation of imines from lactam precursors.

- Activation of the imine under acidic conditions.

- Nucleophilic addition of trifluoromethyl anions (e.g., from Ruppert-Prakash reagent, TMSCF3) to the imine carbon.

- Subsequent reduction to the piperidine ring with the desired substituents.

This method allows for the introduction of various substituents, including ethoxy groups, in a stereoselective manner.

Diastereoselective Conversion and Purification

In cases where stereochemistry is critical, diastereoselective methods have been developed involving:

- Seeding with the desired diastereomer.

- Use of strong bases like potassium tert-butoxide to convert undesired diastereomers into the desired form.

- Controlled temperature aging and purification steps to enhance yield and purity.

Summary Table of Key Preparation Parameters

Research Findings and Observations

The use of rhodium-nickel/carbon catalysts enables efficient reduction of pyridinic precursors to hydroxypiperidines under mild conditions, improving atom economy and reducing harsh reaction conditions.

The introduction of the trifluoromethyl group is effectively achieved via nucleophilic trifluoromethylation of imines, with the Ruppert-Prakash reagent being a common and reliable source.

The ethoxy substituent is typically introduced either by direct nucleophilic substitution on activated intermediates or via condensation reactions involving ethyl trifluoroacetate, allowing for good yields and stereocontrol.

Diastereomeric purity can be enhanced by selective base treatment and crystallization techniques, which are critical for pharmaceutical applications where stereochemistry affects biological activity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-3-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the piperidine ring to its corresponding N-oxide.

Reduction: Reduction reactions can reduce the trifluoromethyl group to a trifluoromethylamine.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used under acidic or neutral conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like ammonia or amines are used in substitution reactions, often in the presence of a base.

Major Products Formed:

N-oxide: Resulting from oxidation reactions.

Trifluoromethylamine: Resulting from reduction reactions.

Substituted Piperidines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a significant building block in the synthesis of various pharmaceutical agents. Its piperidine structure is essential for enhancing the pharmacological properties of drugs. For instance, modifications of the piperidine ring can lead to derivatives with improved efficacy against diseases such as cancer and diabetes.

Cancer Therapy

Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. For example, certain piperidine-based compounds have demonstrated cytotoxic effects against specific cancer cell lines, such as hypopharyngeal tumor cells. The introduction of trifluoromethyl groups enhances their biological activity by improving interactions with target proteins, thereby increasing the compounds' anticancer properties .

Diabetes and Metabolic Disorders

3-Ethoxy-3-(trifluoromethyl)piperidine has been identified as an inhibitor of pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in glucose metabolism. Inhibiting PDHK can be beneficial for managing diabetes and related metabolic disorders. This compound's ability to modulate glucose utilization pathways positions it as a candidate for developing new therapeutic strategies for diabetes management .

Pharmaceutical Development

The versatility of this compound extends to its role in drug formulation and development. Its chemical properties facilitate the creation of novel drug delivery systems that can enhance bioavailability and therapeutic efficacy.

Drug Delivery Systems

Research indicates that incorporating this compound into drug formulations can improve the pharmacokinetics of active pharmaceutical ingredients. The trifluoromethyl group enhances lipophilicity, which may aid in crossing biological barriers such as the blood-brain barrier, making it suitable for central nervous system-targeting drugs .

Cosmetic Applications

In addition to its pharmaceutical uses, this compound has potential applications in cosmetic formulations. Its properties can be exploited to stabilize formulations and enhance skin penetration of active ingredients.

Skin Care Products

Cosmetic formulations utilizing this compound may benefit from its ability to improve the stability and effectiveness of topical applications. The incorporation of piperidine derivatives in skin care products could enhance their moisturizing and therapeutic effects .

Case Studies and Research Findings

A review of recent literature reveals several case studies demonstrating the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism by which 3-Ethoxy-3-(trifluoromethyl)piperidine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations

- 3-[(2,2,2-Trifluoroethoxy)methyl]piperidine: Features a trifluoroethoxy (-OCH₂CF₃) group on the piperidine ring.

- 1-(3-(Trifluoromethyl)phenyl)piperidine : Substitutes a trifluoromethylphenyl group on the piperidine nitrogen. The aromatic ring introduces π-π stacking capabilities, differing from the aliphatic substituents in the target compound .

- 3-(3-Methyloxetan-3-yl)piperidine : Incorporates an oxetane ring, which enhances rigidity and may improve bioavailability compared to flexible ethoxy groups .

Positional Isomerism

- 3-Methoxy-4-(trifluoromethyl)pyridine : A pyridine derivative with methoxy and trifluoromethyl groups on adjacent carbons. The unsaturated pyridine ring increases aromaticity, altering electronic distribution compared to saturated piperidine derivatives .

Physicochemical Properties

Reactivity and Stability

- Electron Effects : The trifluoromethyl group in this compound withdraws electrons, reducing the basicity of the piperidine nitrogen compared to unsubstituted piperidine. In contrast, 3-[(2,2,2-trifluoroethoxy)methyl]piperidine exhibits even greater electron withdrawal due to the -OCH₂CF₃ group, further lowering reactivity at the nitrogen .

- Steric Hindrance : The ethoxy group in the target compound introduces moderate steric hindrance, whereas oxetane-containing derivatives (e.g., 3-(3-methyloxetan-3-yl)piperidine) impose greater conformational constraints, affecting binding interactions in drug design .

Biological Activity

3-Ethoxy-3-(trifluoromethyl)piperidine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological mechanisms, biochemical properties, and research findings associated with this compound.

Target of Action

Similar compounds have been shown to interact with phosphodiesterase enzymes, specifically type 5 (PDE5), which play a crucial role in cellular signaling pathways related to cyclic guanosine monophosphate (cGMP) and calcium signaling.

Mode of Action

It is hypothesized that this compound may selectively inhibit presynaptic fast voltage-gated potassium channels. This inhibition prolongs cell membrane depolarization and enhances calcium transport into nerve endings, thereby influencing neurotransmitter release and neuronal excitability.

The compound's biological activity is influenced by its chemical structure, particularly the trifluoromethyl group. Research indicates that the presence of this group can enhance the potency of compounds by improving their binding affinity to target proteins .

Table 1: Summary of Biological Activities

Research Findings

Case Studies

- Antimicrobial Activity : In a study evaluating various derivatives, this compound exhibited significant antimicrobial activity against specific strains of bacteria, indicating its potential as a therapeutic agent in infectious diseases .

- Anticancer Studies : The compound has been tested against several human cancer cell lines, showing promising results with IC50 values that suggest it could be more effective than established chemotherapeutics like Doxorubicin .

- Cytotoxicity Assessment : The cytotoxic effects were evaluated using the MTT assay on HaCaT cell lines, revealing that certain derivatives maintained a selectivity index (SI) greater than 1.0, indicating low toxicity to non-cancerous cells while being effective against cancer cells .

Metabolic Pathways

The metabolism of this compound involves cytochrome P450 enzymes, which facilitate oxidation and reduction reactions that can modify the compound's biological activity. These metabolic transformations can alter interaction dynamics with biomolecules and affect overall cellular metabolism .

Transport and Distribution

The transport mechanisms for this compound include passive diffusion and active transport mediated by specific transport proteins. Its distribution within cellular compartments is crucial for its biological efficacy; localization studies suggest that it may preferentially accumulate in organelles such as mitochondria or the endoplasmic reticulum, where it can exert significant effects on cellular processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.